molecular formula C16H16O9 B12870364 (E)-(S)-2-((R)-3,4-Dihydroxy-5-oxo-2,5-dihydrofuran-2-yl)-2-hydroxyethyl 3-(4-hydroxy-3-methoxyphenyl)acrylate

(E)-(S)-2-((R)-3,4-Dihydroxy-5-oxo-2,5-dihydrofuran-2-yl)-2-hydroxyethyl 3-(4-hydroxy-3-methoxyphenyl)acrylate

Cat. No.: B12870364
M. Wt: 352.29 g/mol
InChI Key: CRTLOILDPIBDRL-MRZGSOBBSA-N
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Description

(E)-(S)-2-(®-3,4-Dihydroxy-5-oxo-2,5-dihydrofuran-2-yl)-2-hydroxyethyl 3-(4-hydroxy-3-methoxyphenyl)acrylate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including hydroxyl, methoxy, and carbonyl groups, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(S)-2-(®-3,4-Dihydroxy-5-oxo-2,5-dihydrofuran-2-yl)-2-hydroxyethyl 3-(4-hydroxy-3-methoxyphenyl)acrylate typically involves multi-step organic synthesis. One common approach is the esterification of 3-(4-hydroxy-3-methoxyphenyl)acrylic acid with ®-3,4-dihydroxy-5-oxo-2,5-dihydrofuran-2-yl)-2-hydroxyethyl alcohol under acidic conditions. The reaction is often catalyzed by sulfuric acid or p-toluenesulfonic acid and conducted under reflux to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and microwave-assisted synthesis are potential techniques to enhance reaction rates and yields. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form carbonyl compounds. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The methoxy and hydroxyl groups can participate in nucleophilic substitution reactions. For example, the methoxy group can be replaced by a halogen using reagents like hydrobromic acid (HBr).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: HBr in acetic acid.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis and materials science.

Biology

In biological research, (E)-(S)-2-(®-3,4-Dihydroxy-5-oxo-2,5-dihydrofuran-2-yl)-2-hydroxyethyl 3-(4-hydroxy-3-methoxyphenyl)acrylate is studied for its potential antioxidant and anti-inflammatory properties. Its ability to scavenge free radicals and inhibit inflammatory pathways makes it a candidate for therapeutic applications.

Medicine

The compound’s biological activities suggest potential uses in medicine, particularly in the development of drugs for treating oxidative stress-related diseases and inflammatory conditions. Its structural similarity to natural antioxidants like flavonoids enhances its relevance in pharmaceutical research.

Industry

In the industrial sector, this compound can be used in the formulation of cosmetics and personal care products due to its antioxidant properties. It may also find applications in the food industry as a natural preservative.

Mechanism of Action

The mechanism of action of (E)-(S)-2-(®-3,4-Dihydroxy-5-oxo-2,5-dihydrofuran-2-yl)-2-hydroxyethyl 3-(4-hydroxy-3-methoxyphenyl)acrylate involves its interaction with molecular targets such as reactive oxygen species (ROS) and inflammatory mediators. The compound’s hydroxyl groups can donate hydrogen atoms to neutralize ROS, thereby reducing oxidative stress. Additionally, it can inhibit the activity of enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX).

Comparison with Similar Compounds

Similar Compounds

    Quercetin: A flavonoid with antioxidant and anti-inflammatory properties.

    Caffeic Acid: A phenolic compound known for its antioxidant activity.

    Curcumin: A natural compound with anti-inflammatory and antioxidant effects.

Uniqueness

(E)-(S)-2-(®-3,4-Dihydroxy-5-oxo-2,5-dihydrofuran-2-yl)-2-hydroxyethyl 3-(4-hydroxy-3-methoxyphenyl)acrylate is unique due to its combination of a dihydrofuran ring and a phenylacrylate moiety. This structural feature provides a distinct set of chemical reactivities and biological activities compared to other similar compounds. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C16H16O9

Molecular Weight

352.29 g/mol

IUPAC Name

[(2S)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C16H16O9/c1-23-11-6-8(2-4-9(11)17)3-5-12(19)24-7-10(18)15-13(20)14(21)16(22)25-15/h2-6,10,15,17-18,20-21H,7H2,1H3/b5-3+/t10-,15+/m0/s1

InChI Key

CRTLOILDPIBDRL-MRZGSOBBSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)OC[C@@H]([C@@H]2C(=C(C(=O)O2)O)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)OCC(C2C(=C(C(=O)O2)O)O)O)O

Origin of Product

United States

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